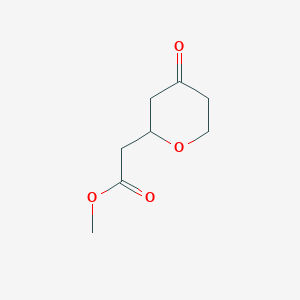

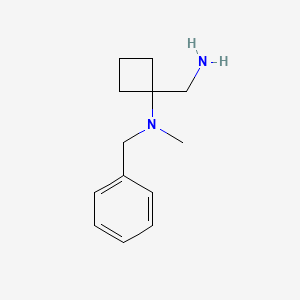

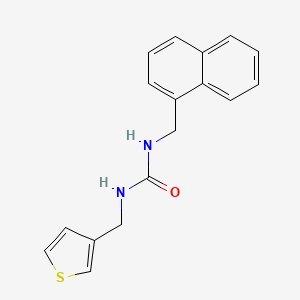

N-tert-butyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-tert-butyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxamide" is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl and cyclopropane derivatives, which are structurally related to the compound . These derivatives are often key intermediates or end products in the synthesis of bioactive molecules, including pharmaceutical agents and HIV protease inhibitors .

Synthesis Analysis

The synthesis of tert-butyl and cyclopropane derivatives typically involves multi-step reactions starting from simple precursors. For example, tert-butanesulfinamide is prepared using catalytic enantioselective methods from tert-butyl disulfide, an inexpensive oil waste by-product . Similarly, the synthesis of 1,2-di-tert-butyl-3,3-dimethylcyclopropene involves specific steps to achieve the desired molecular structure, and its synthesis is complemented by vibrational spectroscopy for structural analysis . The preparation of N-tert-butyldecahydro-3-isoquinoline carboxamide derivatives also involves alkylation reactions .

Molecular Structure Analysis

The molecular structure of tert-butyl and cyclopropane derivatives is often confirmed using spectroscopic methods such as IR, Raman, NMR, and mass spectrometry, as well as X-ray crystallography . For instance, the structure of N1,N4-di-tert-butyl-3,6-dimethyl-1,4-dihydro-1,2,4,5-tetrazine-1,4-dicarboxamide was confirmed by single-crystal X-ray diffraction . The crystal and molecular structure of (1RS, 2SR)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcyclopropane-1-carboxylic acid was determined by X-ray analysis, revealing details about its conformation and intermolecular interactions .

Chemical Reactions Analysis

The tert-butyl and cyclopropane derivatives participate in various chemical reactions. For example, tert-butanesulfinamide is used to generate tert-butanesulfinyl imines, which are versatile intermediates for the asymmetric synthesis of amines . These imines are activated for the addition of nucleophiles and can be cleaved by acid treatment after nucleophilic addition . The synthesis of 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-N-hydroxymethyl-2,2-dimethylcyclopropanecarboxamide involves acylation, amidogen, and hydroxymethylation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl and cyclopropane derivatives are characterized using various analytical techniques. The vibrational spectra provide insights into the molecular vibrations and structural elements of the compounds . The crystallographic data, including space group, unit cell dimensions, and conformational analysis, offer detailed information about the solid-state structure of these compounds . These properties are crucial for understanding the behavior of these molecules in different environments and their potential applications in medicinal chemistry.

科学的研究の応用

Asymmetric Synthesis of Amines

N-tert-butanesulfinyl aldimines and ketimines serve as versatile intermediates for the asymmetric synthesis of amines, demonstrating the utility of N-tert-butyl groups in facilitating nucleophilic additions and chiral synthesis. These methodologies enable the efficient production of a wide range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines, showcasing the compound's role in advancing asymmetric synthesis techniques (Ellman, Owens, & Tang, 2002).

Development of Polyamides

Research into the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol illustrates the application of tert-butyl groups in polymer science. These polyamides exhibit remarkable solubility in polar solvents, excellent thermal stability, and the capacity to form transparent, flexible, and tough films, indicating their potential for various industrial applications (Hsiao, Yang, & Chen, 2000).

Organocatalysis in Polymerization

Phosphazene bases, such as those containing tert-butyl groups, are highlighted as effective organocatalysts for the living ring-opening polymerization (ROP) of cyclic esters. This research opens new avenues for the synthesis of polyesters with predictable molecular weights, narrow polydispersities, and high end-group fidelity, presenting significant advancements in the field of polymer chemistry (Zhang, Nederberg, Pratt, Waymouth, Hedrick, & Wade, 2007).

Radical Reactions and Synthesis

The versatility of tert-butyl phenylazocarboxylates in synthetic organic chemistry is demonstrated through their utility in nucleophilic substitutions and radical reactions. These compounds act as building blocks, enabling modifications through reactions with aromatic amines, alcohols, and through radical-mediated processes, illustrating the broad applicability of tert-butyl-based compounds in creating complex molecular structures (Jasch, Höfling, & Heinrich, 2012).

特性

IUPAC Name |

N-tert-butyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19Cl2NO/c1-11(2,3)15-10(16)9-7(6-8(13)14)12(9,4)5/h6-7,9H,1-5H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOSDHQCITBURAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)NC(C)(C)C)C=C(Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-butyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzenesulfonamide](/img/structure/B3012496.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-isopropylphenyl)acetamide](/img/structure/B3012498.png)

![N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B3012499.png)

![Spiro[8-oxabicyclo[3.2.1]octane-3,2'-oxirane]](/img/structure/B3012501.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3012509.png)

![N-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B3012511.png)